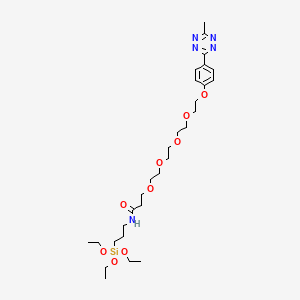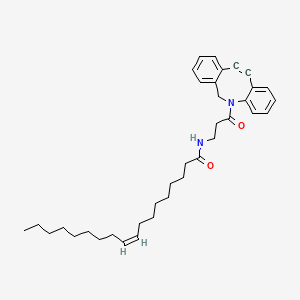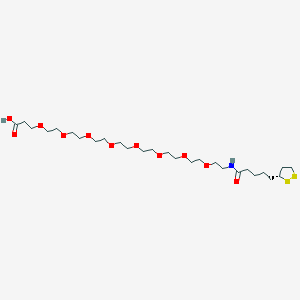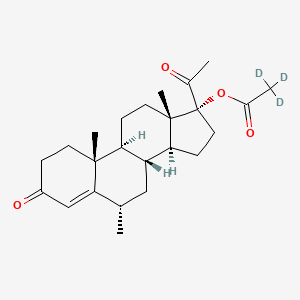
NCGC00229600
Overview
Description
NCGC00229600 is an allosteric inverse agonist of the thyrotropin receptor (TSHR). This compound inhibits both thyrotropin and stimulating antibody activation of thyrotropin receptors endogenously expressed in Graves’ disease . It has shown potential in reducing thyrotropin and M22-stimulated signaling in various cell types .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NCGC00229600 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary and not publicly disclosed in the available literature.
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available sources. it is typically produced in research laboratories under stringent conditions to ensure high purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: NCGC00229600 primarily undergoes allosteric inhibition reactions. It does not compete for thyrotropin binding but inhibits thyrotropin receptor signaling through an allosteric mechanism .
Common Reagents and Conditions: The compound is often dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. Sonication is recommended to achieve a concentration of 40 mg/mL .
Major Products Formed: The major product of its reaction is the inhibition of cyclic adenosine monophosphate (cAMP) production, which is a key signaling molecule in thyrotropin receptor pathways .
Scientific Research Applications
NCGC00229600 has several scientific research applications, particularly in the study of thyroid-related diseases:
Thyroid Function Studies: The compound helps in understanding the role of thyrotropin receptors in thyroid function and related disorders.
Endocrinology Research: It is used as a tool to explore the physiological roles of thyrotropin receptors in various tissues.
Mechanism of Action
NCGC00229600 exerts its effects by acting as an allosteric inverse agonist of the thyrotropin receptor. It inhibits both basal and thyrotropin-stimulated cAMP production. This inhibition is competitive, although the compound does not compete for thyrotropin binding . The primary molecular target is the thyrotropin receptor, and the pathway involved includes the reduction of cAMP signaling .
Comparison with Similar Compounds
VA-K-14 hydrochloride: A selective thyrotropin receptor antagonist that inhibits thyrotropin receptor stimulation by serum and monoclonal thyrotropin receptor-stimulating antibodies.
Uniqueness: NCGC00229600 is unique due to its allosteric inverse agonist properties, which allow it to inhibit thyrotropin receptor signaling without directly competing for thyrotropin binding. This makes it a valuable tool in the study of thyroid-related diseases and their underlying mechanisms .
Properties
IUPAC Name |
2-[3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl]-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O3/c1-20-8-6-9-21(2)28(20)36-19-24-16-23(13-14-27(24)35-3)29-32-26-12-5-4-11-25(26)30(34)33(29)18-22-10-7-15-31-17-22/h4-17,29,32H,18-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFGSMOTQLYMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CN=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B8106660.png)
![2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide;dihydrochloride](/img/structure/B8106661.png)
![sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetate](/img/structure/B8106691.png)
![N-[(4-bromophenyl)methyl]-4-chloro-N-[(3R)-hexahydro-2-oxo-1H-azepin-3-yl]-Benzenesulfonamide](/img/structure/B8106693.png)

![2-[(1E,3E,5E,7Z)-7-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)hepta-1,3,5-trienyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B8106700.png)
